molecular formula C23H26ClN7O3 B1665834 Avanafil CAS No. 330784-47-9

Avanafil

Cat. No.: B1665834
CAS No.: 330784-47-9
M. Wt: 483.9 g/mol
InChI Key: WEAJZXNPAWBCOA-INIZCTEOSA-N
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Mechanism of Action

Target of Action

Avanafil primarily targets phosphodiesterase-5 (PDE5) , an enzyme found in various body tissues, most notably in the corpus cavernosum of the penis . PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in erectile function .

Mode of Action

This compound works by inhibiting PDE5, thereby preventing the degradation of cGMP . During sexual arousal, nitric oxide is released locally, stimulating the enzyme guanylate cyclase to produce cGMP . The increased levels of cGMP cause vasodilation, resulting in increased blood flow to the penis . This process facilitates an erection in response to sexual stimulation .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the nitric oxide-cGMP pathway . Nitric oxide released during sexual arousal stimulates the production of cGMP. The increased cGMP levels cause smooth muscle relaxation and vasodilation in the penis, promoting blood flow and facilitating an erection .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, reaching a maximum serum concentration in about thirty to forty-five minutes . It has a relatively quick onset of action, allowing for administration as early as 15 minutes prior to sexual activity . The calculated pharmacokinetic parameters were: Cmax 1503.82 ± 354.11 ng mL −1 with a t1/2 value of 4.87 ± 0.42 h and Cmax 141.94 ± 22.57 ng mL −1 with a t1/2 value of 7.05 ± 1.59 h, for oral AVA suspension and transdermal film, respectively .

Result of Action

The molecular effect of this compound’s action is the inhibition of PDE5, which leads to an increase in cGMP levels . This results in vasodilation and increased blood flow in the penis, facilitating an erection . On a cellular level, this compound may regulate fluid passage due to the pulmonary vasodilation produced by increasing cGMP levels and by its anti-inflammatory effect .

Action Environment

Several physical factors such as younger age, lower waist circumference, and lower level of low-density lipoprotein, and sexual function factors like shorter duration of ED, higher SHIM total score at baseline, PDE5 inhibitor treatment naive, and acquired premature ejaculation tend to contribute to satisfaction with this compound treatment . These factors can influence the compound’s action, efficacy, and stability in a real-world setting .

Safety and Hazards

Avanafil is contraindicated with any form of organic nitrate and in patients with known hypersensitivity to this compound or any ingredient in the formulation . Side effects may include headache, flushing, cold symptoms such as runny or stuffy nose, sore throat, or back pain . It should not be taken by a woman or a child .

Chemical Reactions Analysis

Avanafil undergoes various chemical reactions, including:

The major products formed from these reactions include various intermediates and the final active pharmaceutical ingredient, this compound .

Properties

IUPAC Name

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN7O3/c1-34-19-6-5-15(10-18(19)24)11-27-21-17(22(33)28-13-20-25-7-3-8-26-20)12-29-23(30-21)31-9-2-4-16(31)14-32/h3,5-8,10,12,16,32H,2,4,9,11,13-14H2,1H3,(H,28,33)(H,27,29,30)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAJZXNPAWBCOA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186727
Record name Avanafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Practically insoluble
Record name Avanafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Avanafil inhibits the cGMP-specific phosphodiesterase type 5 (PDE5) which is responsible for the degradation of cGMP in the corpus cavernosum located around the penis. Sexual arousal results in the local release of nitric oxide, which in turn stimulates the enzyme guanylate cyclase to produce cGMP. Elevated levels of cGMP result in local smooth muscle relaxation and increased blood flow to the penis (i.e. an erection). As PDE5 inhibitors like avanafil require the endogenous release of nitric oxide in order to exert their pharmacologic effect, they have no effect on the user in the absence of sexual stimulation/arousal.
Record name Avanafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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CAS No.

330784-47-9
Record name Avanafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330784-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Avanafil [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avanafil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avanafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-[(3-Chloro-4-methoxybenzyl)amino]-2-[2-(hydroxymethyl)-1 pyrrolidinyl]-N-(2- pyrimidinylmethyl)-5-pyrimidinecarboxamide
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Record name AVANAFIL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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